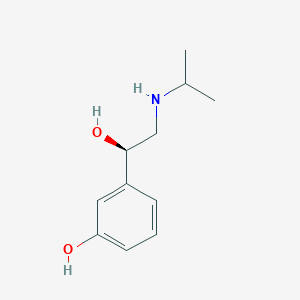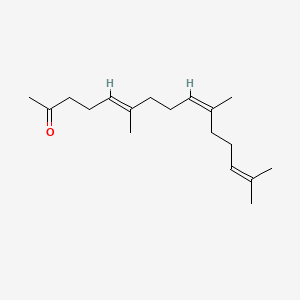
Simmitecan free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simmitecan free base, also known as 9-allyl-10-hydroxy-camptothecin, is a derivative of camptothecin. It is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication. This compound has shown significant anti-tumor activity and is being investigated for its potential in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of simmitecan free base involves multiple steps, starting from camptothecinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Simmitecan free base undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 10-position can be oxidized to form ketones.
Reduction: The allyl group can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, saturated hydrocarbons, and substituted camptothecin derivatives .
Scientific Research Applications
Simmitecan free base has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying topoisomerase I inhibitors.
Biology: Investigated for its effects on DNA replication and cell cycle regulation.
Medicine: Potential therapeutic agent for treating various cancers, including colorectal and gastric cancers.
Industry: Used in the development of new anti-cancer drugs and formulations
Mechanism of Action
Simmitecan free base exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Irinotecan: Another topoisomerase I inhibitor used in cancer therapy.
Topotecan: A derivative of camptothecin with similar anti-tumor activity.
Hydroxycamptothecin: A hydroxylated derivative of camptothecin with potent anti-cancer properties
Uniqueness of Simmitecan Free Base
This compound is unique due to its specific substitutions at the 9 and 10 positions, which enhance its lipophilicity and anti-tumor activity. Its inhibitory effect on topoisomerase I is stronger than that of irinotecan and topotecan, making it a promising candidate for further development in cancer therapy .
Properties
CAS No. |
951290-31-6 |
|---|---|
Molecular Formula |
C34H38N4O6 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C34H38N4O6/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3/t34-/m0/s1 |
InChI Key |
XPVBLGRILRVSLF-UMSFTDKQSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


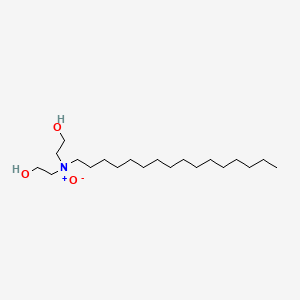


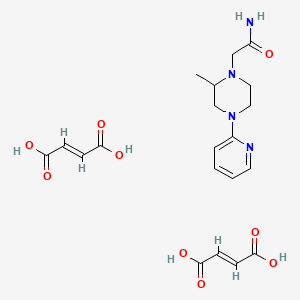
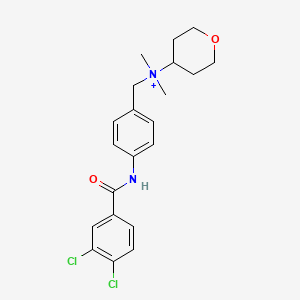
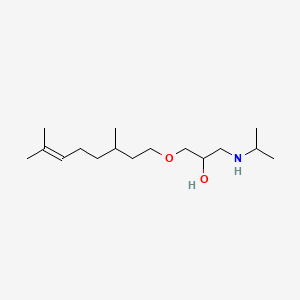
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)
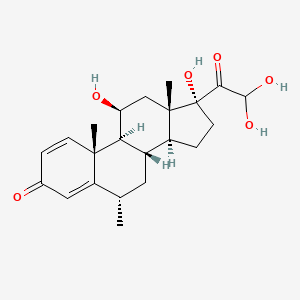
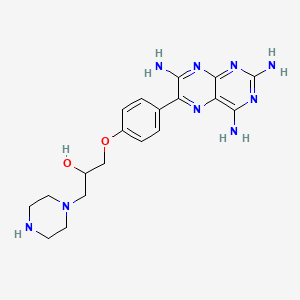

![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)
